5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

MAO inhibition neurodegeneration enzyme kinetics

This 7-azaindole derivative features a unique Br/F electronic architecture delivering sub-100 nM enzyme engagement in kinase and MAO B inhibitor programs. The 5-bromo substituent provides ~17% lower C-Br bond dissociation energy versus C-Cl analogs, accelerating Suzuki-Miyaura cross-coupling yields for rapid C5-focused library generation. The N1-phenylsulfonyl group ensures robust protection during multi-step sequences while enhancing organic-phase extraction (XLogP3 = 3.3). Validated in RSV fusion inhibitor pharmacophores where 5-halogenation plus sulfonyl functionality is essential for nanomolar antiviral potency. Select this compound over non-halogenated or N1-unprotected 7-azaindoles when demanding reproducible, high-yield derivatization and predictable biological target engagement.

Molecular Formula C13H8BrFN2O2S
Molecular Weight 355.18 g/mol
CAS No. 1172067-98-9
Cat. No. B1375575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole
CAS1172067-98-9
Molecular FormulaC13H8BrFN2O2S
Molecular Weight355.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F
InChIInChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
InChIKeyKJXUMHKQPPSEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (CAS 1172067-98-9) Sourcing and Technical Baseline


5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (CAS 1172067-98-9) is a 7-azaindole derivative containing dual halogen substitution (5-bromo, 4-fluoro) and an N1-phenylsulfonyl protecting group [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and antiviral applications [2]. Its molecular formula is C13H8BrFN2O2S with a molecular weight of 355.18 g/mol . Commercial availability is established through multiple global suppliers offering purity specifications of ≥95% to ≥98%, with storage recommendations at room temperature .

Critical Substitution Risks: Why 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole Cannot Be Replaced by Generic Analogs


Generic substitution of this compound with other 7-azaindole derivatives is scientifically unsound due to three synergistic structural features: the 5-bromo and 4-fluoro substituents create a unique electronic environment modulating cross-coupling reactivity and downstream biological target engagement, while the N1-phenylsulfonyl group provides essential protection during multi-step synthesis while influencing lipophilicity (calculated XLogP3 = 3.3) and target binding orientation [1][2]. SAR studies demonstrate that halogen identity and position on the 7-azaindole core significantly affect kinase inhibition potency and selectivity profiles [3]. Removal or alteration of any single substituent yields a functionally distinct compound with unpredictable synthetic outcomes and biological performance.

Quantitative Differentiation Evidence: 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole vs. Structural Analogs


Enzymatic Activity Differential: MAO B Inhibition Potency Comparison with Parent 7-Azaindole Scaffold

The 5-bromo-4-fluoro substitution pattern on the 1-(phenylsulfonyl)-7-azaindole core demonstrates enhanced human monoamine oxidase B (MAO B) inhibitory activity compared to unsubstituted 7-azaindole derivatives. This differential activity is attributable to halogen-mediated electronic effects on the heterocyclic core that influence enzyme active site interactions [1].

MAO inhibition neurodegeneration enzyme kinetics

Halogen Substitution Impact on Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro and Non-Halogenated Analogs

The 5-bromo substituent provides optimal balance between oxidative addition reactivity and thermal stability for palladium-catalyzed cross-coupling reactions. Compared to the 5-chloro analog, the C-Br bond demonstrates faster oxidative addition kinetics with Pd(0) catalysts under standard Suzuki-Miyaura conditions, while the 4-fluoro substituent modulates electron density on the pyridine ring without participating in undesired side reactions [1][2].

Suzuki coupling medicinal chemistry C-C bond formation

N1-Phenylsulfonyl Protection vs. N1-Unprotected 7-Azaindoles: Physicochemical Property Modulation

The N1-phenylsulfonyl group provides critical protection of the pyrrole nitrogen during multi-step synthesis while modulating key physicochemical parameters. Quantitative differences in lipophilicity and molecular weight between the target compound and its N1-unprotected analog create distinct handling and solubility profiles that affect downstream synthetic planning [1].

protecting group strategy lipophilicity synthetic methodology

JNK Kinase Inhibition Pathway Engagement: Functional Differentiation from Alternative Scaffolds

Compounds derived from the 5-bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole scaffold have demonstrated engagement with c-Jun N-terminal kinase (JNK), a therapeutic target implicated in neurodegenerative and inflammatory diseases. This kinase inhibition profile differentiates this scaffold from other 7-azaindole positional isomers (4-azaindole, 5-azaindole) which show preferential activity toward alternative kinase families [1][2].

JNK inhibition kinase profiling neuroinflammation

5-Halogen SAR in Antiviral Applications: Bromo vs. Chloro Substitution in RSV Fusion Inhibitor Scaffolds

Structure-activity relationship studies on (aza)indole-based respiratory syncytial virus (RSV) fusion inhibitors demonstrate that 5-position halogenation combined with a sulfonyl side chain is essential for antiviral potency. The 5-halogen (including bromo) contributes critically to target engagement, with halogen-modified analogs achieving potent anti-RSV activity and improved pharmacokinetic profiles compared to non-halogenated counterparts [1].

RSV inhibition antiviral SAR analysis

Optimized Application Scenarios for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole in Pharmaceutical R&D


Kinase Inhibitor Lead Optimization: JNK and MAO B Targeted Programs

This compound is optimally deployed as a core scaffold for structure-activity relationship (SAR) exploration in JNK and MAO B inhibitor programs. The 33 nM MAO B inhibitory activity [1] provides a baseline potency from which further optimization can proceed, while the documented JNK pathway engagement [2] supports its use in neurodegenerative and inflammatory disease drug discovery. Researchers should prioritize this compound over non-halogenated 7-azaindoles when sub-100 nM enzyme engagement is required for hit-to-lead progression.

Diversification via Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Library Synthesis

The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, making this compound an ideal starting material for generating focused libraries of C5-arylated 7-azaindole derivatives [1]. The C-Br bond's favorable oxidative addition kinetics (~17% lower bond dissociation energy vs. C-Cl) [2] supports higher-yielding derivatization with reduced reaction times compared to chloro analogs. This reactivity profile is particularly valuable for medicinal chemistry groups requiring rapid analog generation with minimal optimization of coupling conditions.

Multi-Step Synthesis Requiring Selective N1 Protection

The N1-phenylsulfonyl group provides robust protection of the pyrrole nitrogen during synthetic sequences involving base-sensitive or nucleophilic conditions. This protecting group strategy is essential for programs requiring sequential functionalization of the 7-azaindole core without N1 interference. The increased lipophilicity (XLogP3 = 3.3) [1] facilitates organic phase extraction during workup, improving isolation efficiency in multi-step protocols where aqueous solubility of unprotected analogs would compromise yield.

Antiviral Drug Discovery: RSV Fusion Inhibitor Scaffold Development

SAR evidence from (aza)indole-based RSV fusion inhibitor programs demonstrates that 5-halogenation combined with a sulfonyl side chain is critical for achieving nanomolar antiviral potency [1]. This compound provides the requisite 5-bromo and N1-phenylsulfonyl functionality that aligns with validated pharmacophore requirements for RSV fusion inhibition. Research groups pursuing RSV antiviral development should select this compound over non-halogenated or N1-unprotected 7-azaindoles, as these structural features are essential for target engagement and antiviral activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.